Boc-2-hydroxy-D-phenylalanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSXAMSICCTNAT-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereospecific Synthesis and Advanced Derivatization Strategies of Boc 2 Hydroxy D Phenylalanine
Methodologies for Asymmetric Synthesis of 2-hydroxy-D-phenylalanine and Its Precursors
The asymmetric synthesis of 2-hydroxy-D-phenylalanine and its precursors is a critical step in obtaining the desired stereoisomer. Various methods have been developed to control the stereochemistry at both the α-carbon and the hydroxyl-bearing carbon.
Diastereoselective and Enantioselective Approaches to the 2-Hydroxyl Stereocenter
Achieving high diastereoselectivity and enantioselectivity in the formation of the 2-hydroxyl stereocenter is paramount. One common strategy involves the asymmetric dihydroxylation of α,β-unsaturated esters, which can be catalyzed by transition metals like osmium, often in the presence of chiral ligands. tandfonline.com For instance, the dihydroxylation of cinnamates can yield diols that serve as precursors to hydroxyphenylalanine derivatives. The choice of chiral ligand is crucial in directing the stereochemical outcome of the reaction.
Another approach is the stereoselective reduction of α-keto esters derived from phenylglyoxylic acid. The use of chiral reducing agents or catalytic hydrogenation with chiral catalysts can afford the desired α-hydroxy ester with high enantiomeric excess. These hydroxy esters can then be converted to the corresponding amino acid through various synthetic routes.
Chiral Auxiliary and Organocatalytic Methods for Stereocontrol
Chiral auxiliaries are optically active compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. youtube.com In the context of 2-hydroxy-D-phenylalanine synthesis, a chiral auxiliary can be attached to a glycine (B1666218) or phenylalanine derivative to control the stereoselective introduction of the hydroxyl group or the formation of the amino acid backbone. For example, chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand have proven to be powerful tools for the asymmetric synthesis of non-canonical amino acids. nih.govnih.gov These complexes act as chiral nucleophilic glycine equivalents and can react with various electrophiles to produce α-amino acids with high stereoselectivity. nih.gov After the desired transformation, the chiral auxiliary can be removed and ideally recycled. youtube.com
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. nih.gov Chiral primary amines, often derived from cinchona alkaloids, can catalyze the intramolecular Michael addition to form dihydrobenzofurans, which can be precursors to 2-hydroxyphenylalanine derivatives. nih.gov Furthermore, organocatalytic approaches to the Strecker and aza-Henry reactions provide enantioselective routes to α-amino acids and their derivatives. nih.gov These methods often rely on hydrogen-bonding interactions to achieve stereocontrol. nih.gov
Enzymatic and Biocatalytic Transformations in Hydroxyphenylalanine Synthesis
Enzymes offer remarkable chemo-, regio-, and stereoselectivity, making them highly attractive catalysts for the synthesis of complex molecules like 2-hydroxy-D-phenylalanine. nih.gov Phenylalanine hydroxylases can catalyze the hydroxylation of phenylalanine, although controlling the position of hydroxylation can be challenging. mdpi.com Protein engineering and directed evolution are being used to develop enzymes with tailored specificities for the synthesis of desired hydroxyamino acids. nih.govmdpi.com
Biocatalytic dynamic kinetic resolution (DKR) is another powerful strategy. chemrxiv.org This approach can establish two contiguous stereocenters with high diastereoselectivity and enantioselectivity. chemrxiv.org For instance, a biocatalytic transamination method has been developed to prepare a range of β-branched α-amino acids with high stereocontrol. chemrxiv.org Furthermore, enzymatic cascades, where multiple enzymatic reactions are performed in a single pot, can provide efficient and sustainable routes to chiral amino alcohols and their precursors from readily available starting materials like L-phenylalanine. acs.org
N-terminal Boc-Protection Strategies for Hydroxylated Phenylalanine Derivatives
The N-terminal protection of amino acids is a fundamental step in peptide synthesis and the synthesis of complex amino acid derivatives. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality due to its stability under many reaction conditions and its ease of removal under acidic conditions. masterorganicchemistry.com
Selective Boc-Group Introduction and Stability Considerations
The introduction of the Boc group onto the nitrogen of 2-hydroxy-D-phenylalanine is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The reaction conditions can be optimized to ensure selective N-protection without affecting the hydroxyl group. The stability of the Boc group is a key consideration in multi-step syntheses. It is generally stable to most nucleophiles and basic conditions, which allows for the use of base-labile protecting groups elsewhere in the molecule. organic-chemistry.org However, it is readily cleaved by strong acids such as trifluoroacetic acid (TFA). masterorganicchemistry.com The selective deprotection of a Boc group in the presence of other protecting groups is a crucial aspect of orthogonal protection strategies. csic.es
Table 1: Reagents for Boc-Protection of Amines
| Reagent | Conditions | Selectivity |
|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., triethylamine, NaOH) | High for N-protection |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Mild base, aqueous/organic solvent mixtures | Good for amino acids |
Orthogonal Protection Strategies for Multi-Functionalized Scaffolds
In molecules with multiple functional groups, such as hydroxylated phenylalanine derivatives, an orthogonal protection strategy is essential. numberanalytics.com This strategy involves using protecting groups that can be removed under different, non-interfering conditions, allowing for the selective manipulation of one functional group while others remain protected. bham.ac.ukfiveable.me
For a molecule like Boc-2-hydroxy-D-phenylalanine, the Boc group on the amine is acid-labile. The hydroxyl group on the phenyl ring and the carboxylic acid can be protected with groups that are stable to acid but can be removed under different conditions. For example, the hydroxyl group could be protected as a benzyl (B1604629) (Bn) ether, which is removed by hydrogenolysis, and the carboxylic acid could be protected as a methyl or ethyl ester, which can be saponified under basic conditions. This orthogonal scheme allows for the selective deprotection and subsequent modification of each functional group independently.
The development of such strategies is crucial for the synthesis of complex peptides and peptidomimetics containing multi-functionalized amino acid residues. nih.gov
Table 2: Orthogonal Protecting Groups for Hydroxyphenylalanine
| Functional Group | Protecting Group | Deprotection Condition |
|---|---|---|
| Amine | Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA) |
| Amine | Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., piperidine) |
| Hydroxyl | Bn (Benzyl) | Hydrogenolysis (H₂, Pd/C) |
| Hydroxyl | TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) |
| Carboxylic Acid | Me/Et (Methyl/Ethyl Ester) | Base (e.g., NaOH, LiOH) |
Functionalization and Derivatization at the 2-Hydroxyl Position
The phenolic hydroxyl group at the 2-position of the phenyl ring in this compound is a versatile functional handle for a variety of chemical modifications. This allows for the attachment of different moieties to alter the compound's physical, chemical, or biological properties.
Etherification and Esterification of the Hydroxyl Moiety
The 2-hydroxyl group, being phenolic in nature, is readily amenable to etherification and esterification reactions. These reactions are commonly employed to install protecting groups, which prevent the hydroxyl from participating in unwanted side reactions during subsequent synthetic steps, such as peptide coupling. The protection of hydroxyl groups is a standard strategy in multi-step syntheses, for instance, using a benzyl (Bzl) group to protect the hydroxyl of serine during solid-phase peptide synthesis. epo.org
Etherification: This process involves converting the hydroxyl group (-OH) into an ether (-OR). Common methods include the Williamson ether synthesis, where the phenoxide, formed by treating the hydroxyl group with a base, reacts with an alkyl halide. Benzyl ethers are frequently used as protecting groups because they are stable to a wide range of reaction conditions but can be readily cleaved by hydrogenolysis.
Esterification: The hydroxyl group can be converted into an ester (-O-C=O-R) by reacting it with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). Acetyl esters, for example, can serve as simple protecting groups. These reactions are often catalyzed by an acid or a coupling agent. Racemization during the esterification of N-protected amino acids can be a concern, but using specific protecting groups, such as the 2-nitrophenylsulphenyl (Nps) group, can help to avoid this issue under mild conditions. psu.edu
Below is a table summarizing common reagents for these transformations on phenolic hydroxyls, which are applicable to this compound.
Table 1: Illustrative Reagents for Etherification and Esterification of Phenolic Hydroxyls
| Transformation | Reagent | Catalyst/Base | Typical Conditions | Resulting Group |
| Etherification | Benzyl bromide (BnBr) | Sodium hydride (NaH) | Anhydrous THF, 0 °C to r.t. | Benzyl ether (-OBn) |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | Anhydrous DMF, r.t. | TBDMS ether (-OTBDMS) | |
| Esterification | Acetic anhydride | Pyridine | 0 °C to r.t. | Acetate ester (-OAc) |
| Benzoyl chloride | Triethylamine (TEA) | DCM, 0 °C to r.t. | Benzoate ester (-OBz) |
Introduction of Reporter Groups or Bioactive Moieties
The 2-hydroxyl position serves as a strategic attachment point for reporter groups or other bioactive molecules. This functionalization can transform this compound into a probe for studying biological systems or a more complex therapeutic agent.
Reporter Groups: These are molecules that possess a detectable signal, such as fluorescence or radioactivity.
Fluorescent Probes: The hydroxyl group can be used to link to fluorophores. For example, an isomeric non-natural amino acid, p-cyano-phenylalanine, has been utilized as a fluorescent reporter to study protein environments and interactions. acs.org Similarly, a fluorescent dye could be attached to the 2-hydroxyl group of the D-phenylalanine scaffold.
Radiolabels: The introduction of a radionuclide can create a tracer for imaging techniques like Positron Emission Tomography (PET). A relevant strategy involves the synthesis of fluorinated phenylalanine derivatives, which can act as PET tracers for tumor imaging. beilstein-journals.org The hydroxyl group can be activated (e.g., by tosylation) to facilitate nucleophilic substitution with a radioisotope like [¹⁸F]fluoride. beilstein-journals.org
Bioactive Moieties: The hydroxyl group can act as a linker to attach other pharmacologically active compounds. This approach is used in the development of PROTACs (Proteolysis Targeting Chimeras), where different chemical building blocks are connected. medchemexpress.com This creates bifunctional molecules capable of inducing the degradation of specific target proteins.
Synthesis of this compound from Related Precursors
The synthesis of this compound can be achieved through various strategic pathways, primarily involving the introduction of the hydroxyl group onto a pre-existing phenylalanine framework or by modifying a functional group already present at the 2-position.
Oxidation or Reduction Strategies for Hydroxyl Group Introduction
Introducing a hydroxyl group onto the aromatic ring of phenylalanine can be accomplished through oxidative methods.
Direct Hydroxylation: The aromatic ring of phenylalanine can be directly hydroxylated. Naturally occurring 2-hydroxy-phenylalanine can be formed through non-enzymatic free radical hydroxylation of phenylalanine under conditions of oxidative stress. mdpi.com This suggests that chemical methods mimicking this process, using appropriate oxidizing agents, could be employed to synthesize the target compound from Boc-D-phenylalanine. Enzymatic catalysis is also a known method for the hydroxylation of phenylalanine, although often with different regioselectivity. mdpi.com
Reduction of Precursors: While less direct for aromatic hydroxylation, reduction strategies are fundamental in amino acid chemistry, such as the reduction of N-protected amino acids to chiral α-amino aldehydes using reagents like DIBAL-H. rsc.org However, for introducing a phenolic hydroxyl, an oxidative pathway is more common.
Modifications of Existing Boc-Phenylalanine Scaffolds
A highly effective strategy involves starting with a Boc-D-phenylalanine scaffold that is already functionalized at the 2-position of the phenyl ring. This allows for a more controlled and regioselective introduction of the hydroxyl group.
From Halogenated Precursors: A common approach is to use a halogenated precursor, such as N-Boc-2-bromo-D-phenylalanine. beilstein-journals.org The bromine atom can be substituted with a hydroxyl group through various transition-metal-catalyzed reactions, such as the Buchwald-Hartwig or Ullmann-type couplings with a hydroxide (B78521) source.
From Boronic Acid Precursors: Another powerful method involves the use of a boronic acid or boronic ester at the 2-position. The synthesis and use of precursors like Boc-2-aminophenylboronic acid pinacol (B44631) ester have been demonstrated for C-C bond formation. nih.gov A similar N-Boc-D-phenylalanine-2-boronic acid ester could be synthesized and subsequently oxidized (e.g., using hydrogen peroxide under basic conditions) to yield the desired this compound with high regioselectivity.
The following table outlines potential synthetic routes starting from related precursors.
Table 2: Potential Synthetic Pathways to this compound
| Starting Material | Key Transformation | Reagents & Conditions | Advantage |
| Boc-D-phenylalanine | Direct Aromatic Hydroxylation | e.g., Fenton's reagent (Fe²⁺/H₂O₂) | Atom economical, fewer steps. |
| N-Boc-2-bromo-D-phenylalanine | Nucleophilic Aromatic Substitution | e.g., NaOH, Cu(I) catalyst, high temp. (Ullmann Condensation) | High regioselectivity. |
| N-Boc-D-phenylalanine-2-boronic acid ester | Oxidation of C-B bond | e.g., H₂O₂ / NaOH | Mild conditions, high yield and selectivity. |
Integration of Boc 2 Hydroxy D Phenylalanine in Complex Peptide and Peptidomimetic Architectures
Application in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies
Boc-2-hydroxy-D-phenylalanine can be integrated into peptide chains using both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods. rsc.orgpeptide.comresearchgate.netiris-biotech.demdpi.com The choice between these two primary methodologies depends on the desired peptide length, complexity, and scale of synthesis.
SPPS, pioneered by Merrifield, allows for the efficient assembly of peptides by anchoring the C-terminal amino acid to an insoluble resin support. acs.org The peptide chain is then elongated in a stepwise manner by the sequential addition of N-α-protected amino acids. The use of excess reagents drives the coupling reactions to completion, and purification is simplified by washing away excess reagents and by-products after each step. acs.orgiris-biotech.de The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the two major orthogonal protection strategies in SPPS, the other being Fmoc (9-fluorenylmethoxycarbonyl) chemistry. nih.govpeptide.com In Boc-based SPPS, the temporary N-α-Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while more acid-labile protecting groups are used for the side chains and the peptide-resin linkage. peptide.com
Solution-phase peptide synthesis, on the other hand, involves the coupling of amino acids or peptide fragments in a suitable solvent. researchgate.net While it can be more time-consuming and require more complex purification steps compared to SPPS, solution-phase synthesis is often preferred for large-scale production and for the synthesis of complex or modified peptides where SPPS might be inefficient. sci-hub.se
The efficiency of the coupling reaction and the maintenance of stereochemical integrity are critical for the successful synthesis of peptides. researchgate.netiris-biotech.de In SPPS, coupling efficiency is influenced by several factors, including the choice of coupling reagents, the solvent, and the specific amino acid sequence. iris-biotech.de Common coupling reagents used in Boc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. rsc.orgacs.org The progress of the coupling reaction can be monitored using qualitative tests like the Kaiser test to detect the presence of free primary amines on the resin. iris-biotech.de
A significant challenge during peptide synthesis is the potential for epimerization, the loss of stereochemical purity at the α-carbon of the amino acid being coupled. mdpi.com This is particularly a concern for hindered amino acids or during segment condensation. The use of urethane-based protecting groups like Boc helps to suppress racemization during the activation and coupling steps. nih.gov Studies have shown that with appropriate coupling reagents and conditions, dipeptides can be synthesized with a high degree of stereochemical integrity. mdpi.com
The incorporation of hydroxylated amino acids, such as this compound, requires careful consideration of the hydroxyl group. researchgate.net This functional group can be a site for side reactions if left unprotected during the synthesis. Therefore, strategies often involve either protecting the hydroxyl group or utilizing it in specific chemical modifications.
Alternatively, the hydroxyl group can be intentionally left unprotected to participate in specific reactions, such as the formation of depsipeptides, which contain ester bonds in the peptide backbone. ub.edu The introduction of hydroxylated amino acids can also influence the secondary structure and biological activity of the resulting peptide. nih.gov
Design and Synthesis of Conformationally Constrained Peptides Utilizing this compound
The incorporation of conformationally constrained amino acids is a powerful tool in peptide design to stabilize specific secondary structures and enhance biological activity and metabolic stability. nih.govresearchgate.netresearchgate.netacs.org this compound, with its D-configuration and hydroxylated phenyl ring, can serve as a building block for such constrained peptides.
Peptide cyclization is a widely used strategy to reduce conformational flexibility and improve the pharmacological properties of peptides. researchgate.netnih.gov The hydroxyl group of this compound can be a key functional handle for various cyclization strategies.
One approach is the formation of cyclic depsipeptides, where the hydroxyl group forms an ester bond with the C-terminal carboxyl group or a side-chain carboxyl group of another amino acid. acs.org This can be achieved through macrolactonization reactions. acs.org
Another strategy involves side-chain-to-side-chain cyclization. For instance, the hydroxyl group could potentially be involved in ring-closing metathesis or other carbon-carbon bond-forming reactions with another appropriately functionalized amino acid side chain to create a cyclic structure. nih.gov Head-to-tail cyclization, forming a cyclic peptide backbone, is also a common strategy, where the peptide is typically anchored to the resin via a side chain to allow for on-resin cyclization. nih.govuniversiteitleiden.nl The presence of D-amino acids like D-phenylalanine can act as a turn-inducer, pre-organizing the linear peptide for more efficient cyclization. researchgate.net
The efficiency of cyclization can be influenced by factors such as the peptide sequence, the ring size being formed, and the reaction conditions. researchgate.net For example, the formation of smaller rings (e.g., cyclotetrapeptides and cyclopentapeptides) can be more challenging and may be accompanied by the formation of cyclic dimers. researchgate.net
The incorporation of D-amino acids and other non-canonical residues can have a profound impact on the secondary structure of peptides. rsc.org While L-amino acids predominantly favor right-handed helical structures, D-amino acids can induce turns or left-handed helices. The presence of this compound can therefore be used to introduce specific turns, such as β-turns, into a peptide sequence. acs.org
β-turns are crucial elements of protein and peptide structure, and their stabilization is a key goal in peptidomimetic design. Peptides containing D-amino acids in the i+1 position of a turn sequence often adopt type I' or type II' β-turns. The hydroxyl group on the phenyl ring of this compound could further influence the local conformation through hydrogen bonding interactions with the peptide backbone or adjacent side chains.
Development of Peptidomimetics and Non-Peptidic Scaffolds Based on this compound
Peptidomimetics are molecules that mimic the structure and function of peptides but have been modified to improve properties such as stability, bioavailability, and receptor affinity. semanticscholar.orgacs.orgresearchgate.netmdpi.comnih.gov this compound serves as a valuable building block for the synthesis of various peptidomimetics and non-peptidic scaffolds. peptide.comsci-hub.sersc.orgsemanticscholar.orgacs.orgresearchgate.netchemicalbook.com
The D-configuration and the hydroxylated aromatic side chain of this amino acid derivative offer unique opportunities for creating novel molecular architectures. For instance, the hydroxyl group can act as a synthetic handle for further chemical modifications, allowing for the attachment of other molecular entities or the construction of more complex scaffolds.
The development of non-peptidic scaffolds aims to move away from the traditional peptide backbone while retaining the key pharmacophoric elements responsible for biological activity. nih.govresearchgate.net The phenyl ring of this compound can serve as a core structure around which other functional groups are arranged to mimic the side chains of a natural peptide. This approach can lead to the discovery of small molecule drugs with improved pharmacokinetic properties.
Research in this area often involves the synthesis of libraries of compounds based on a central scaffold derived from this compound, followed by screening for biological activity. This strategy has been successful in identifying potent and selective ligands for various biological targets. nih.gov
Mimicry of β-Turns and Other Defined Conformations
The ability to control the three-dimensional structure of a peptide is crucial for its biological activity. β-turns are one of the most common secondary structures, enabling a peptide chain to reverse its direction abruptly. nih.gov These turns are critical for molecular recognition processes, including peptide-protein and peptide-receptor interactions. arkat-usa.org The incorporation of conformationally restricted amino acids is a well-established method for inducing and stabilizing β-turn conformations within a peptide sequence. mdpi.com
The structure of 2-hydroxy-D-phenylalanine, particularly when integrated into a more complex cyclic system, can act as a potent β-turn inducer. Research on constrained dipeptide surrogates, such as 5- and 7-hydroxy indolizidin-2-one N-(Boc)amino acids, which are bicyclic structures derived from hydroxy amino acid precursors, demonstrates this principle effectively. mdpi.com X-ray crystallographic analysis of these mimics reveals that the bicyclic system locks the peptide backbone into a fixed orientation. mdpi.com The resulting backbone dihedral angles (ψ and φ) closely resemble those of the central i+1 and i+2 residues of an ideal type II' β-turn. mdpi.com This structural mimicry is essential for designing peptidomimetics that can adopt and maintain a bioactive conformation. arkat-usa.orgmdpi.com
The table below compares the ideal dihedral angles of a type II' β-turn with those observed in a constrained dipeptide surrogate, illustrating the effectiveness of such mimics. nih.govmdpi.com
| Conformation | ψ(i+1) Angle | φ(i+2) Angle |
|---|---|---|
| Ideal Type II' β-Turn | –120° | –80° |
| 7-hydroxy Indolizidin-2-one Mimic | –172° to –175° | –71° to –78° |
Construction of Novel Dipeptide and Oligopeptide Analogs
This compound and its core structure, 3-amino-2-hydroxy-3-phenylpropanoic acid, are versatile building blocks for the synthesis of novel peptide analogs. sigmaaldrich.comtandfonline.com Standard solid-phase and solution-phase peptide synthesis methodologies can be employed to incorporate these unnatural residues into growing peptide chains.
A common synthetic route involves the N-terminal protection of the amino group with a tert-butyloxycarbonyl (Boc) group. tandfonline.com The resulting Boc-protected hydroxy amino acid can then be coupled with other amino acid esters or peptide fragments using classical coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of N-Hydroxybenzotriazole (HOBt). tandfonline.com This approach has been successfully used to generate libraries of novel di- and tri-peptide derivatives. tandfonline.com
For instance, researchers have synthesized a constrained analog of the dipeptide Asp-Gly (DG) by exploiting the alkylation of a chiral lactam. researchgate.net This versatile building block, featuring orthogonal protecting groups, was subsequently used to construct a larger, conformationally restricted analog of the tetrapeptide Arg-Gly-Asp-Gly (RGDG) through standard peptide coupling techniques. researchgate.net This demonstrates the utility of such constrained cores in building more complex oligopeptide structures that maintain a defined geometry. researchgate.net
Investigations of Molecular Interactions and Biological Activity in Vitro & in Silico
Receptor Binding and Ligand-Receptor Interaction Profiling
Integrin Antagonism Studies
Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in physiological and pathological processes, including tumor growth and angiogenesis. The development of integrin antagonists is a significant area of cancer therapy research. While direct studies on Boc-2-hydroxy-D-phenylalanine as an integrin antagonist are not prominent in the available literature, research into related structures provides a basis for its potential role.
The design of nonpeptide integrin antagonists often incorporates amino acid frameworks to mimic the natural Arginine-Glycine-Aspartic acid (RGD) ligand sequence. For instance, studies on nitroaryl ether-based nonpeptide mimetics have utilized an arylether/α-aminoacid/guanidine framework to target various integrins, including αvβ3, αIIbβ3, and αvβ5 nih.gov. The incorporation of D-amino acids, such as D-phenylalanine derivatives, into peptide or peptidomimetic structures is a known strategy to enhance biological activity and stability. Furthermore, β-phenylalanine derivatives have been explored as scaffolds in the design of potent GPIIb/IIIa (αIIbβ3) integrin antagonists nih.gov. The Boc-protecting group is a standard component in the synthesis of these complex molecules, facilitating their construction. chemimpex.comguidechem.com The presence of the 2-hydroxy group on the phenyl ring could offer additional interaction points within the integrin binding pocket, potentially influencing affinity and selectivity.
| Compound/Class | Integrin Target(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Cilengitide (cyclic peptide) | αvβ3 and αvβ5 | Cancer (angiogenesis inhibition) | |
| Natalizumab (antibody) | α4-integrin | Multiple Sclerosis, Crohn's Disease | |
| Nitroaryl ether-based mimetics | αvβ3, αIIbβ3, αvβ5 | Cancer (cell adhesion inhibition) | nih.gov |
Neurotransmitter System Interactions
Phenylalanine is a critical precursor for the synthesis of several key neurotransmitters. researchgate.net The body converts L-phenylalanine into L-tyrosine, which is then used to produce dopamine (B1211576), norepinephrine, and epinephrine. medicalnewstoday.compathbank.org These catecholamines are fundamental for mood regulation, alertness, and the body's stress response.
High levels of phenylalanine can interfere with this process by competitively inhibiting the transport of tyrosine and tryptophan across the blood-brain barrier and inhibiting the enzymes tyrosine hydroxylase (TH) and tryptophan hydroxylase 2 (TPH2), which are the rate-limiting steps in dopamine and serotonin (B10506) synthesis, respectively nih.gov.
The D-enantiomer, D-phenylalanine, is not typically incorporated into proteins and has different biological activities, sometimes acting as a pain reliever medicalnewstoday.com. The introduction of a hydroxyl group at the 2-position (ortho) and the Boc-protecting group would significantly alter the molecule's interaction with the enzymes and transporters of the neurotransmitter synthesis pathways. The bulky Boc group, in particular, would likely hinder its ability to act as a substrate for enzymes like phenylalanine hydroxylase. However, these modifications could make this compound a useful tool for probing the structural requirements of neurotransmitter receptors or metabolic enzymes in vitro without being consumed by the primary metabolic pathways.
Mechanistic Probes in Biochemical Pathways
Detection of Hydroxyl Radicals via D-Phenylalanine Hydroxylation
D-phenylalanine serves as an effective probe for detecting highly reactive and short-lived hydroxyl radicals (•OH) in biological systems. Unlike L-phenylalanine, the D-isomer is not a substrate for phenylalanine hydroxylase, meaning any hydroxylation observed is due to non-enzymatic reactions, primarily with •OH. When D-phenylalanine reacts with hydroxyl radicals, it forms three distinct hydroxylated isomers: o-tyrosine, m-tyrosine, and p-tyrosine.
This reaction provides a reliable method for quantifying •OH generation. The resulting tyrosine isomers can be separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC). This method has been successfully applied to measure oxidative stress in various contexts, from chemical reactions to intact organs. For example, researchers have used D-phenylalanine hydroxylation to detect the burst of hydroxyl radicals during post-ischemic reperfusion in the heart.
| Reactant | Radical Species | Hydroxylated Products |
|---|---|---|
| D-Phenylalanine | Hydroxyl Radical (•OH) | o-Tyrosine, m-Tyrosine, p-Tyrosine |
Role in Protein Engineering and Non-Natural Amino Acid Incorporation
The ability to incorporate non-natural amino acids (nnAAs) into proteins at specific sites has revolutionized protein engineering. This technique allows for the introduction of novel chemical functionalities, such as fluorescent probes, cross-linkers, or post-translational modifications, expanding the chemical diversity of proteins beyond the canonical 20 amino acids.
Derivatives of phenylalanine are widely used in these applications due to their structural similarity to the natural amino acid, which can facilitate their acceptance by the translational machinery. While the direct incorporation of this compound is challenging due to the Boc group, the underlying scaffold of 2-hydroxy-D-phenylalanine represents the type of nnAA that could be incorporated. The process typically requires an engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is orthogonal to the host cell's endogenous pairs. This engineered synthetase specifically recognizes the nnAA and charges it onto its cognate tRNA, which then delivers the nnAA to the ribosome in response to a specific codon (often a stop codon like amber). The hydroxyl group on the phenyl ring could be used as a reactive handle for subsequent chemical modifications or to probe protein-ligand interactions.
In Vitro Studies of Biological Stability and Degradation Pathways
Proteolytic Resistance of this compound Containing Peptides
A major challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. One effective strategy to enhance the stability of peptides is the incorporation of non-natural amino acids, particularly D-amino acids. Proteases are highly stereospecific enzymes that typically recognize and cleave peptide bonds between L-amino acids. qiagenbioinformatics.com The presence of a D-amino acid at or near the cleavage site disrupts the required stereochemistry for enzyme binding and catalysis, thereby conferring resistance to proteolytic degradation.
The N-terminal Boc-protecting group further enhances this stability. The Boc group is a bulky chemical moiety that sterically hinders the approach of proteases to the N-terminus of a peptide. peptide.combiosynth.com While the Boc group is primarily used as a temporary protecting group during peptide synthesis and is typically removed in the final product, its influence on proteolytic resistance is significant in synthetic intermediates or in specific research applications where it is intentionally retained. peptide.comnih.govthermofisher.com Therefore, a peptide containing this compound would be expected to exhibit substantial resistance to enzymatic degradation due to the combined effects of the D-configuration and the N-terminal Boc group. This increased stability is a critical attribute for developing peptides with longer biological half-lives.
Chemical Stability in Biologically Relevant Environments
The chemical stability of this compound is a critical factor for its integrity and bioavailability. The two primary environments of interest are the highly acidic gastric compartment and the near-neutral, enzyme-rich intestinal compartment.
Stability in Simulated Gastric Fluid (SGF)
Simulated Gastric Fluid is characterized by a highly acidic pH (typically around 1.2 to 2.5) and the presence of the proteolytic enzyme pepsin. wikipedia.orgbritannica.com The Boc protecting group is well-known to be labile under strong acidic conditions. The mechanism of cleavage involves protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutylene (B52900) and carbon dioxide. reddit.com
Given this acid sensitivity, this compound is expected to undergo significant degradation in the gastric environment. The primary degradation product would be the unprotected D-tyrosine. While pepsin's primary role is to cleave peptide bonds within proteins, particularly after aromatic residues like tyrosine, it is an endopeptidase and is not expected to act on a single, N-terminally protected amino acid. wikipedia.orgdrugbank.comworthington-biochem.com Therefore, the degradation in SGF is almost exclusively a result of acid-catalyzed hydrolysis of the Boc group rather than enzymatic action.
Table 1: Illustrative Stability Profile of this compound in Simulated Gastric Fluid (SGF, pH 1.2, 37°C) This table is illustrative, based on the known acid lability of the Boc-protecting group. Actual experimental values may vary.
| Time (minutes) | Expected % of Intact this compound Remaining | Primary Degradation Product |
| 0 | 100% | N/A |
| 30 | 40 - 60% | D-Tyrosine |
| 60 | 15 - 35% | D-Tyrosine |
| 120 | < 10% | D-Tyrosine |
Stability in Simulated Intestinal Fluid (SIF)
Simulated Intestinal Fluid presents a contrasting environment, with a pH typically in the range of 6.5 to 7.5 and a host of digestive enzymes collectively known as pancreatin (B1164899). acs.org The Boc group is generally stable under neutral to basic conditions and is resistant to a wide range of nucleophiles. organic-chemistry.org Therefore, significant degradation due to pH-mediated hydrolysis is not expected in the intestinal tract.
The primary consideration in SIF is enzymatic stability. Pancreatin contains proteases (such as trypsin and chymotrypsin) and lipases. As is the case with pepsin, the proteases in pancreatin cleave internal peptide bonds and would not degrade the Boc-protecting group of a single amino acid derivative. General esterases and lipases are also present, but the carbamate linkage of the Boc group is known to be highly resistant to such enzymatic cleavage. This stability is a key reason for its widespread use in peptide synthesis. Therefore, this compound is expected to exhibit high stability in the intestinal environment.
Table 2: Illustrative Stability Profile of this compound in Simulated Intestinal Fluid (SIF, pH 6.8, 37°C) This table is illustrative, based on the known stability of the Boc-protecting group at neutral pH and its resistance to common digestive enzymes. Actual experimental values may vary.
| Time (minutes) | Expected % of Intact this compound Remaining | Primary Degradation Product |
| 0 | 100% | N/A |
| 60 | > 95% | Minimal to None |
| 120 | > 95% | Minimal to None |
| 240 | > 90% | Minimal to None |
Computational and Theoretical Chemical Investigations of Boc 2 Hydroxy D Phenylalanine
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of Boc-2-hydroxy-D-phenylalanine is not static but rather exists as an ensemble of interconverting conformers. The relative energies and populations of these conformers are dictated by a delicate balance of steric and electronic interactions. Computational methods such as conformational analysis and molecular dynamics (MD) simulations are indispensable for characterizing this dynamic behavior.
The presence of a hydroxyl group at the 2-position (ortho-position) of the phenyl ring is a critical determinant of the conformational preferences of this compound. Unlike its parent compound, phenylalanine, or its 4-hydroxy isomer (tyrosine), the 2-hydroxyl group can act as a hydrogen bond donor or acceptor in close proximity to the amino acid backbone.
X-ray crystallographic studies of the related compound, D,L-(2-hydroxyphenyl)-alanine (o-tyrosine), have revealed the profound impact of this ortho-hydroxyl group. A key finding is the presence of an intramolecular hydrogen bond between the ammonium (B1175870) group and the oxygen atom of the ring's hydroxyl group. nih.gov This interaction significantly influences the conformational angles of the molecule, distinguishing it from other phenylalanine derivatives. nih.gov In the context of this compound, this suggests that the 2-hydroxyl group can form a hydrogen bond with the N-H of the Boc-protected amine, thereby restricting the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds.
Table 1: Potential Intramolecular Interactions Influencing Conformation
| Interacting Groups | Type of Interaction | Potential Effect on Conformation |
| 2-OH and Boc N-H | Hydrogen Bond | Restriction of side-chain rotation |
| 2-OH and Boc C=O | Hydrogen Bond | Influence on the orientation of the Boc group |
| Phenyl Ring and Boc Group | Steric Hindrance | Constraining the overall molecular shape |
Molecular dynamics simulations of this compound in various solvent environments would be expected to show a higher population of conformers where the 2-hydroxyl group is oriented towards the amino acid backbone, stabilized by the aforementioned hydrogen bonding. This contrasts with Boc-D-phenylalanine, where the side chain is more conformationally flexible.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under a range of conditions and its facile removal under moderately acidic conditions. total-synthesis.comchemistrysteps.com The stability of the Boc group is generally high in neutral and basic media. organic-chemistry.orgresearchgate.net However, its lability increases in acidic environments. organic-chemistry.orgresearchgate.net
Computational studies on the deprotection of Boc groups have provided insights into the reaction mechanism. A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the rate of its removal. researchgate.net The electronic effects of the 2-hydroxyl group on the phenyl ring can influence the electron density of the amino acid backbone and, consequently, the electrophilicity of the Boc carbonyl carbon.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are pivotal for understanding the electronic structure and reactivity of this compound. These methods can provide detailed information about orbital energies, charge distributions, and reaction energetics.
The hydroxyl group at the 2-position acts as an electron-donating group through resonance and an electron-withdrawing group through induction. Quantum chemical calculations can quantify these effects by analyzing the distribution of electron density in the phenyl ring. It is expected that the 2-hydroxyl group will increase the electron density at the ortho and para positions of the ring, making these sites more susceptible to electrophilic attack.
Studies on substituted phenols have shown that substituents significantly affect the electron distribution in the molecule. researchgate.net In the case of 2-hydroxyphenylalanine, the photochemical properties are largely controlled by the phenol (B47542) moiety. acs.orgnih.gov This suggests that the electronic excitations of this compound will be similar to those of ortho-substituted phenols.
Table 2: Predicted Electronic Effects of the 2-Hydroxyl Group
| Electronic Property | Predicted Effect | Rationale |
| Electron Density | Increased at ortho and para positions | Resonance donation from the hydroxyl group |
| HOMO-LUMO Gap | Likely reduced compared to phenylalanine | Extended conjugation and electron donation |
| Dipole Moment | Increased compared to phenylalanine | Introduction of a polar hydroxyl group |
Quantum chemical calculations can be employed to investigate the reaction mechanisms and energetics of the synthesis and derivatization of this compound. For instance, the synthesis of this compound often involves the introduction of the hydroxyl group onto the phenyl ring of a protected phenylalanine derivative. DFT calculations can model the transition states and intermediates of such reactions, providing insights into the reaction barriers and the regioselectivity of the hydroxylation.
Furthermore, the reactivity of the 2-hydroxyl group itself can be explored. For example, its potential to be alkylated or acylated can be assessed by calculating the reaction energies and activation barriers for these transformations. The biotransformation of phenolic acids often involves pathways such as decarboxylation, reduction, and hydrolysis. mdpi.com Computational studies can help to elucidate the enzymatic or chemical mechanisms behind these transformations.
Molecular Docking and Binding Affinity Predictions
While no specific molecular docking studies for this compound are publicly available, the principles of this computational technique can be applied to predict its potential interactions with biological targets. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.
The unique structural features of this compound would likely govern its binding to a protein target. The D-configuration of the amino acid can be crucial for fitting into specific stereoselective binding pockets. The 2-hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the binding site. The Boc group, being large and hydrophobic, would likely favor interactions with nonpolar regions of the binding pocket.
Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies on related molecules, such as beta-phenylalanine derivatives, have been used to explore their binding to enzymes like dipeptidyl peptidase IV (DPP-IV). nih.gov Similar computational approaches could be used to screen for potential protein targets for this compound and to predict its binding affinity. The development of novel deep learning frameworks is also enhancing the accuracy of in-silico prediction of protein-ligand binding affinity. biorxiv.orgbiorxiv.org
Table 3: Potential Molecular Interactions in a Binding Pocket
| Molecular Feature | Potential Interaction Partner in a Receptor | Type of Interaction |
| 2-Hydroxyl Group | Asp, Glu, Ser, Thr, Asn, Gln | Hydrogen Bonding |
| Phenyl Ring | Phe, Tyr, Trp, Leu, Val | π-π Stacking, Hydrophobic Interactions |
| Boc Group | Ala, Val, Leu, Ile, Met | Hydrophobic Interactions |
| Carboxylic Acid | Arg, Lys, His | Salt Bridge, Hydrogen Bonding |
Prediction of Ligand-Target Interactions
The biological activity of a compound is fundamentally dictated by its ability to interact with specific biological targets, such as proteins or enzymes. Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to its target. In the case of this compound, docking simulations can elucidate how the molecule fits into the active site of a given receptor.
Key molecular features of this compound that are critical for these interactions include:
The Boc (tert-butyloxycarbonyl) protecting group: This bulky, lipophilic group can influence the compound's orientation within a binding pocket and may engage in hydrophobic interactions.
The hydroxyl group on the phenyl ring: This group can act as both a hydrogen bond donor and acceptor, forming crucial connections with amino acid residues in the target protein.
The carboxylic acid and the protected amine: These groups also participate in hydrogen bonding and electrostatic interactions.
Simulations of the binding of phenylalanine derivatives to various targets, such as phenylalanine hydroxylase, have demonstrated the importance of both conformational selection and induced-fit mechanisms in ligand binding. These simulations can reveal the dynamic nature of the protein-ligand complex and identify key residues that stabilize the interaction. While direct studies on this compound are not extensively available, analogous studies on similar molecules provide a strong basis for predicting its binding modes. For instance, the binding of phenylalanine analogs to phenylalanyl-tRNA synthetase has been successfully predicted using computational protocols, highlighting the utility of these methods.
A hypothetical docking study of this compound into an enzyme active site might reveal the interactions detailed in the table below.
| Functional Group of this compound | Potential Interacting Amino Acid Residue (Example) | Type of Interaction |
| Hydroxyl group | Aspartate, Glutamate | Hydrogen Bond (Donor) |
| Hydroxyl group | Serine, Threonine | Hydrogen Bond (Acceptor) |
| Carbonyl of Boc group | Arginine, Lysine | Hydrogen Bond (Acceptor) |
| Phenyl ring | Phenylalanine, Tryptophan | π-π Stacking |
| Carboxylic acid | Histidine, Lysine | Salt Bridge/Hydrogen Bond |
Computational Screening for Novel Bioactive Analogs
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Starting with the core structure of this compound, virtual libraries of novel analogs can be generated by systematically modifying its chemical structure. These modifications could include altering the position of the hydroxyl group, substituting it with other functional groups, or modifying the Boc protecting group.
The process typically involves:
Library Generation: Creation of a virtual database of analogs of this compound.
High-Throughput Docking: Each compound in the library is docked into the active site of the target protein.
Scoring and Ranking: The docked compounds are scored based on their predicted binding affinity and other parameters.
Hit Selection: The top-scoring compounds are selected for further investigation and potential experimental validation.
This approach has been successfully used to identify novel inhibitors for various enzymes by screening libraries of phenylalanine derivatives. mdpi.com For example, a virtual screening campaign could identify analogs of this compound with improved binding affinity or better selectivity for a specific target.
Structure-Activity Relationship (SAR) Modeling via In Silico Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are essential for rational drug design.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities. For a series of analogs of this compound, a QSAR study would involve calculating various molecular descriptors for each compound and then using statistical methods to find a correlation with their measured biological activity.
Relevant molecular descriptors could include:
Electronic properties: (e.g., partial charges, dipole moment) which can be influenced by the hydroxyl group.
Steric properties: (e.g., molecular volume, surface area) which are affected by the bulky Boc group.
Hydrophobic properties: (e.g., logP) which are important for membrane permeability and binding to hydrophobic pockets.
A study on phenylalanine analogs as antigelling agents found that the hydrophobicity of the side chain and the aromatic dipole moment were significant contributors to their activity. nih.gov A similar 3D-QSAR study on phenylalanine series compounds as TPH1 inhibitors demonstrated the utility of this approach in developing predictive models for designing new inhibitors. mdpi.com A hypothetical QSAR model for a series of this compound analogs might take the following form:
Biological Activity (log 1/IC50) = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Surface Area)
Where c0, c1, c2, and c3 are coefficients determined from the statistical analysis. Such a model can then be used to predict the activity of newly designed analogs before they are synthesized.
| QSAR Descriptor | Potential Influence on Biological Activity |
| LogP (Hydrophobicity) | Affects cell membrane penetration and hydrophobic interactions with the target. |
| Dipole Moment | Influences polar interactions and overall binding affinity. |
| Molecular Weight | Can impact solubility, bioavailability, and steric fit within the binding site. |
| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with the target protein. |
Pharmacophore Modeling for Target-Specific Design
A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity. Pharmacophore models can be generated based on the structure of a known ligand-target complex (structure-based) or from a set of active molecules (ligand-based). nih.gov
For this compound, a pharmacophore model could be developed based on its key interaction features when bound to a target. These features would likely include:
A hydrogen bond acceptor (from the carbonyl of the Boc group and the carboxylic acid).
A hydrogen bond donor (from the hydroxyl group and the NH of the carbamate).
A hydrophobic/aromatic feature (from the phenyl ring and the tert-butyl group).
This pharmacophore model can then be used as a 3D query to screen large chemical databases to identify diverse compounds that match the required features. mdpi.com This approach is particularly useful for discovering novel scaffolds that may have better drug-like properties. A successful pharmacophore model for phenylalanine derivatives acting as TPH1 inhibitors was developed and used to guide the alignment of molecules for 3D-QSAR studies, demonstrating the synergy between these computational methods. mdpi.com
Advanced Analytical Methodologies for Structural and Enantiomeric Purity Assessment in Research
High-Resolution Mass Spectrometry for Molecular Characterization of Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of a compound. It offers unparalleled accuracy, allowing for the confident identification of target molecules and the characterization of their derivatives.
Accurate mass measurement provides the experimental mass of a molecule with high precision, typically to within a few parts per million (ppm). For Boc-2-hydroxy-D-phenylalanine (Molecular Formula: C₁₄H₁₉NO₅), the theoretical monoisotopic mass can be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would aim to measure this mass experimentally to confirm the elemental composition.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural insights by breaking the molecule into smaller, charged fragments. The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile and can cleave during mass analysis. researchgate.net A characteristic fragmentation pattern for Boc-protected amino acids involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). reddit.com In the case of this compound, the precursor ion ([M+H]⁺) would be selected and subjected to collision-induced dissociation, yielding a predictable fragmentation pattern that helps confirm the structure of the phenylalanine backbone and the presence of the hydroxyl group on the phenyl ring. The use of soft ionization techniques can help minimize premature fragmentation of the Boc group. researchgate.net
Table 1: Theoretical Mass and Expected HRMS Fragments for this compound This table presents calculated theoretical values for analytical assessment.
| Species | Formula | Theoretical m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₄H₂₀NO₅⁺ | 282.1336 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | C₁₀H₁₂NO₅⁺ | 226.0710 | Loss of isobutylene from Boc group |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. Multidimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially for complex molecules.
¹H (Proton) and ¹³C (Carbon) NMR are the foundational NMR experiments for structural elucidation.
¹H NMR: The proton spectrum of this compound would show characteristic signals for the protons of the tert-butyl group (a singlet, typically around 1.4 ppm), the α-proton and β-protons of the phenylalanine backbone, and the protons on the aromatic ring. The presence of the hydroxyl group at the 2-position would influence the chemical shifts and splitting patterns of the aromatic protons compared to unsubstituted phenylalanine.
¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. chemicalbook.com Key signals would include those for the carbonyl carbons (from the Boc group and the carboxylic acid), the quaternary carbon and methyl carbons of the Boc group, the α- and β-carbons of the amino acid backbone, and the carbons of the phenyl ring. The carbon directly attached to the hydroxyl group (C-2) would exhibit a characteristic downfield shift.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual shifts may vary based on solvent and experimental conditions.
| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Boc (CH₃)₃ | ¹H | ~1.4 (s, 9H) | ~28.5 |
| Boc C(CH₃)₃ | ¹³C | - | ~80.0 |
| Boc C=O | ¹³C | - | ~155.0 |
| α-CH | ¹H | ~4.5 (m, 1H) | ~55.0 |
| β-CH₂ | ¹H | ~3.1 (m, 2H) | ~37.0 |
| Aromatic CH | ¹H | ~6.7-7.2 (m, 4H) | ~115-130 |
| Aromatic C-OH | ¹³C | - | ~156.0 |
Two-dimensional (2D) NMR techniques are essential for confirming the complete structure by revealing through-bond and through-space correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of the phenylalanine backbone, showing correlations between the α-proton and the β-protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is critical for determining the molecule's conformation.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
Chiral Chromatography for Enantiomeric Excess Determination and Purity Assessment
Since this compound is a chiral molecule, verifying its enantiomeric purity is critical. Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (% ee) of a sample.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for chiral separations.
Chiral HPLC: This is the most common method for analyzing chiral amino acid derivatives. researchgate.net The technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. semanticscholar.org For amino acid derivatives, CSPs based on macrocyclic glycopeptides (like teicoplanin or vancomycin) or polysaccharide derivatives are often effective. sigmaaldrich.com The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffer, is optimized to achieve baseline separation of the D- and L-enantiomers. semanticscholar.orgnih.gov
Chiral GC: For GC analysis, the amino acid derivative often requires derivatization to increase its volatility. While less common for Boc-protected amino acids due to their thermal lability, it can be a powerful technique for other derivatives.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram, providing a quantitative measure of the sample's purity.
Table 3: Example of Chiral HPLC Method Parameters for Phenylalanine Derivatives
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |
| Mobile Phase | Acetonitrile/Water mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Derivatization Strategies for Chiral Analysis
The enantiomeric purity of chiral compounds like this compound is a critical parameter. High-Performance Liquid Chromatography (HPLC) is a primary technique for this assessment, often involving the derivatization of the analyte to form diastereomers. This indirect approach allows for separation on a standard achiral stationary phase.
The process involves reacting the amino acid derivative with a chiral derivatizing agent (CDA) to form two diastereomers that possess different physicochemical properties, enabling their separation. nih.gov The choice of CDA is critical and depends on the functional groups present in the analyte. For Boc-protected amino acids, derivatization typically targets the carboxylic acid group or, if the Boc group were to be removed, the free amino group.
Several CDAs have proven effective for the analysis of amino acids and their derivatives. nih.gov These reagents react with the amino or carboxyl groups to yield diastereomers that can be resolved chromatographically. researchgate.net For instance, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs are widely used for the derivatization of the primary amino group of amino acids. nih.govresearchgate.net Other common reagents include o-phthalaldehyde (B127526) (OPA) used in conjunction with a chiral thiol, such as N-tert-Butyloxycarbonyl-D-cysteine, to form fluorescent diastereomeric isoindoles. researchgate.net
The selection of the derivatization strategy and the HPLC conditions, including the mobile phase and column, must be optimized to achieve baseline separation of the diastereomeric products, allowing for accurate quantification of the enantiomeric excess.
Table 1: Common Chiral Derivatizing Agents (CDAs) for Amino Acid Analysis
| Derivatizing Agent | Abbreviation | Target Functional Group | Key Features |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary Amine | Widely used, forms stable derivatives. nih.gov |
| o-Phthalaldehyde / Chiral Thiol | OPA | Primary Amine | Forms fluorescent derivatives, enhancing sensitivity. researchgate.net |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary Amine | Reacts to form thiourea (B124793) diastereomers. |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Primary Amine | Forms urethane (B1682113) derivatives. |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) | AQC | Primary and Secondary Amines | Yields highly stable, fluorescent adducts. waters.com |
| 2,4-Dinitrofluorobenzene | DNFB | Primary and Secondary Amines | Simple reaction conditions, stable derivative. creative-proteomics.com |
X-ray Crystallography for Solid-State Structural Confirmation of Compounds and Their Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unequivocal proof of stereochemistry, conformation, and intermolecular interactions, which are vital for understanding the compound's properties and biological activity.
The data obtained from X-ray diffraction analysis includes precise bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Key crystallographic parameters such as the space group and unit cell dimensions describe how the molecules are arranged in the crystal lattice.
Table 2: Crystallographic Data for Selected Boc-Phenylalanine Analogs
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| N-tert-butoxycarbonyl-L-phenylalanine benzyl (B1604629) ester | C21H25NO4 | Monoclinic | P2(1) | a = 5.206 Å, b = 17.294 Å, c = 10.972 Å, β = 98.91° | nih.gov |
| Boc-D-Ala-δPhe-Gly-δPhe-D-Ala-OMe | C32H39N5O8 | Orthorhombic | P2(1)2(1)2(1) | a = 10.439 Å, b = 15.319 Å, c = 21.099 Å | nih.gov |
| Boc-L-Val-δPhe-L-Val-OMe | C28H41N3O6 | Orthorhombic | P2(1)2(1)2(1) | a = 13.638 Å, b = 22.864 Å, c = 27.600 Å | nih.gov |
Co-crystallization of a small molecule with its biological target, typically a protein, is a powerful technique in structural biology and drug design. It provides a detailed snapshot of the binding mode, orientation, and specific molecular interactions between the ligand and the protein's active site.
In the context of Boc-protected amino acid derivatives, this application is not widely documented in the literature. The bulky and relatively non-polar Boc protecting group is primarily used for temporary protection during chemical synthesis and is typically removed before the molecule is used in biological assays or for interaction with protein targets. youtube.com The presence of the Boc group might sterically hinder the binding of the amino acid derivative to a protein's active site.
However, the broader field of crystal engineering utilizes amino acids as "co-formers" to create co-crystals with active pharmaceutical ingredients (APIs). mdpi.com In these cases, the amino acid helps to improve the physicochemical properties of the API, such as solubility and stability, by forming a multi-component crystal lattice stabilized by interactions like hydrogen bonds. mdpi.com While this demonstrates the utility of amino acids in forming co-crystals, it differs from the specific goal of co-crystallizing a derivative with its protein target to study binding interactions. To date, specific examples of a this compound derivative being co-crystallized with a protein target are not readily found in published research.
Future Research Directions and Emerging Applications of Boc 2 Hydroxy D Phenylalanine
Development of Advanced Biomaterials and Self-Assembled Systems
The ability of phenylalanine-containing peptides to self-assemble into well-ordered nanostructures is a cornerstone of their application in biomaterials. The introduction of a hydroxyl group, as in Boc-2-hydroxy-D-phenylalanine, is anticipated to modulate these self-assembly processes, leading to the creation of advanced biomaterials with tailored properties.
Peptides based on phenylalanine and its derivatives are known to form transparent hydrogels through self-assembly, a process driven by π-π stacking of the aromatic groups. These hydrogels serve as physical cross-linking agents in various applications. The chemical modifications of the termini and side chains of these peptides can significantly influence the morphology of the resulting nano-assemblies, leading to structures such as nanotubes, amyloid-like fibers, or macroscopic hydrogels. For instance, the diphenylalanine peptide is known to self-assemble into discrete, hollow, and well-ordered nanotubes. nih.gov
The incorporation of a hydroxyl group on the phenyl ring is a critical design element that can alter the hydrophilic-hydrophobic balance and introduce hydrogen bonding capabilities. This can, in turn, affect the formation and stability of peptide nanofibers and hydrogels. While some studies suggest that a phenol (B47542) OH group might have a detrimental influence on the self-assembly process in certain contexts, further research into this compound is warranted to fully understand its impact. The position of the hydroxyl group is crucial, and it is plausible that the ortho-hydroxy configuration could lead to unique self-assembly behaviors and hydrogel properties not observed in other hydroxylated or non-hydroxylated phenylalanine derivatives.
Below is a table summarizing the influence of modifications on phenylalanine derivatives' self-assembly:
| Modification | Resulting Nanostructure | Key Interactions |
| Unmodified Diphenylalanine | Hollow nanotubes | π-π stacking, hydrogen bonds |
| N- and C-termini capping | Hydrogels, amyloid-like fibers, closed-cage nanostructures | Dependent on capping group |
| Introduction of a hydroxyl group | Potentially altered nanofiber and hydrogel properties | Modified hydrophilicity and hydrogen bonding |
The principles of supramolecular chemistry, which involve non-covalent interactions to form complex assemblies, are central to the applications of phenylalanine derivatives. The self-assembly of these molecules can lead to the formation of robust, layered, supramolecular amyloid-like ordered architectures. For example, phenylalanine molecules have been shown to coordinate with zinc ions to form such structures, which exhibit remarkable catalytic activity. osti.gov
The hydroxyl group in this compound can act as a coordination site for metal ions, potentially leading to the formation of novel metallo-supramolecular structures with unique catalytic or material properties. The ability to form ordered nano-architectures is highly dependent on the interplay of various non-covalent forces, and the introduction of a hydroxyl group provides an additional tool for fine-tuning these interactions to create bespoke nanomaterials.
Contributions to Synthetic Biology and Protein Engineering
The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering. This compound, as a protected ncA, represents a valuable building block for creating proteins with novel functions.
The site-specific incorporation of ncAAs into proteins allows for the introduction of novel chemical functionalities, enabling the creation of proteins with enhanced or entirely new properties. While the direct incorporation of this compound has not been extensively documented, the successful incorporation of other ortho-substituted phenylalanine derivatives and hydroxylated phenylalanines, such as 3,4-dihydroxy-L-phenylalanine (DOPA), provides strong evidence for its potential. nih.govacs.org The unique catechol moiety of DOPA, for instance, serves as a versatile handle for site-specific protein functionalizations. nih.gov
The incorporation of 2-hydroxy-D-phenylalanine could introduce a unique chemical handle for protein modification, potentially influencing protein folding, stability, and enzymatic activity. The development of orthogonal translation systems, comprising an aminoacyl-tRNA synthetase and its cognate tRNA, will be crucial for the efficient and high-fidelity incorporation of this amino acid into proteins.
A major goal of protein engineering is the creation of artificial enzymes, or "artzymes," with catalytic activities tailored for specific chemical transformations. The introduction of ncAAs is a powerful strategy for designing novel active sites. The hydroxyl group of 2-hydroxy-D-phenylalanine, when incorporated into a protein scaffold, could participate directly in catalysis, for example, by acting as a nucleophile or by coordinating to a catalytic metal ion.
Computational design methods are increasingly being used to predict the effects of ncAA incorporation on enzyme function and to guide the design of new artzymes. nih.gov The strategic placement of this compound within a protein's active site could lead to the development of biocatalysts for reactions not catalyzed by natural enzymes. For instance, phenylalanine hydroxylase, a natural enzyme, catalyzes the hydroxylation of phenylalanine to tyrosine, highlighting the biological relevance of this type of modification. wikipedia.orgnih.gov
Exploration in Targeted Molecular Probes and Imaging Agents
The development of molecular probes and imaging agents is crucial for diagnosing and monitoring diseases. The unique chemical properties of this compound make it a promising candidate for the design of such tools.
The hydroxylation of D-phenylalanine has been utilized as a specific assay for the detection of hydroxyl radicals in biological systems, suggesting that hydroxylated phenylalanine derivatives can act as sensors for reactive oxygen species. nih.gov This opens the possibility of developing molecular probes based on this compound for imaging oxidative stress in vivo.
Furthermore, the site-specific incorporation of hydroxylated phenylalanine derivatives into targeting moieties, such as antibodies or peptides, could enable the development of highly specific imaging agents. The hydroxyl group can serve as a site for the attachment of imaging reporters, such as fluorophores or radiolabels, without compromising the binding affinity of the targeting molecule. The ability to genetically encode the incorporation of such amino acids would ensure the production of homogeneous and well-defined imaging probes. nih.gov
Radiolabeling Strategies for Positron Emission Tomography (PET) Tracers
The development of novel PET tracers is crucial for improving the diagnosis and monitoring of various diseases, especially in oncology. This compound is a promising candidate for derivatization into a PET tracer. The use of D-amino acids is advantageous as they are generally not incorporated into proteins, which can lead to reduced background signal and potentially higher tumor-to-brain or tumor-to-background ratios. nih.gov Research in this area could focus on several key radiolabeling strategies.
One of the most common and effective radionuclides for PET imaging is Fluorine-18 (¹⁸F) due to its optimal half-life (109.7 minutes) and low positron energy. Future research could explore direct electrophilic or nucleophilic radiofluorination of the aromatic ring of this compound. The existing hydroxyl group could influence the regioselectivity of this reaction.
Alternatively, a multi-step synthesis involving the introduction of a prosthetic group is a well-established strategy. This would involve first synthesizing a suitable precursor from this compound that can be efficiently labeled with ¹⁸F. For instance, a precursor containing a leaving group (like tosylate, mesylate, or a nitro group) or a stannyl (B1234572) group could be prepared for subsequent nucleophilic substitution with [¹⁸F]fluoride. A similar approach has been successfully used for the radioiodination of other N-Boc-phenylalanine derivatives, where a stannylated precursor is synthesized for reaction with a radioiodine isotope. nih.gov
Preclinical evaluation of such novel tracers would be essential, involving in vitro cell uptake studies in relevant cancer cell lines and in vivo µPET imaging in animal models to assess their biodistribution, tumor-targeting efficacy, and specificity compared to established tracers like O-(2-[¹⁸F]fluoroethyl)tyrosine ([¹⁸F]FET). nih.gov
Table 1: Potential Radiolabeling Strategies for this compound Derivatives
| Radionuclide | Labeling Strategy | Potential Precursor | Target Application |
|---|---|---|---|
| Fluorine-18 (¹⁸F) | Direct Electrophilic Fluorination | This compound | Oncologic Imaging (e.g., Brain Tumors) |
| Fluorine-18 (¹⁸F) | Nucleophilic Substitution via Prosthetic Group | This compound modified with a leaving group (e.g., tosylate) | Neuroimaging, Tumor Metabolism |
| Carbon-11 (¹¹C) | ¹¹C-methylation | N-des-Boc-2-hydroxy-D-phenylalanine or O-des-methyl precursor | Amino Acid Transport Studies |
| Iodine-124 (¹²⁴I) | Iododestannylation | Tributylstannyl-derivatized this compound | Longitudinal Tumor Imaging |
Fluorescent Labeling for Biological Imaging
Fluorescently labeled amino acids are indispensable tools for visualizing molecular processes in living cells with high spatial and temporal resolution. nih.govnih.gov this compound can serve as a core structure for the synthesis of novel fluorescent probes. The native fluorescence of phenylalanine is often insufficient for biological imaging due to low quantum yield and excitation wavelengths in the UV range, which can cause cellular damage and autofluorescence. nih.gov Therefore, modification with external fluorophores is a necessary and promising direction.
One strategy involves coupling a fluorescent dye to the carboxylic acid terminus of this compound. A wide variety of amine-reactive dyes, such as derivatives of coumarin, rhodamine, or fluorescein, could be attached via standard amide bond formation. The choice of fluorophore would be dictated by the specific application, considering factors like photostability, brightness, cell permeability, and spectral properties. nih.gov For instance, attaching a benzothiazole (B30560) group has been shown to significantly enhance the blue fluorescence of a Boc-Phe-Phe dipeptide. mdpi.com
Another approach is to modify the phenyl ring. The hydroxyl group at the 2-position offers a reactive handle for chemical modification, allowing for the attachment of fluorophores through ether linkages. This site-specific labeling preserves the carboxylic acid and N-Boc protecting group for further synthetic manipulations or for influencing the probe's biological interactions.
These fluorescent derivatives could be used in a variety of applications, including:
Microscopy: Tracking the uptake and distribution of the amino acid analog in live cells using confocal or super-resolution microscopy.
High-Throughput Screening: Developing assays to screen for inhibitors of specific amino acid transporters.
Peptide Synthesis: Incorporating the fluorescent amino acid into peptides to study their localization, conformation, and interaction with binding partners. nih.gov
Future work would involve the synthesis of a library of such fluorescent probes and the detailed characterization of their photophysical properties and biological activity.
Table 2: Potential Fluorescent Labeling Strategies for this compound
| Fluorophore Class | Attachment Site | Potential Labeling Reaction | Imaging Application |
|---|---|---|---|
| Coumarin | Carboxylic Acid | Amide coupling (e.g., with DCC/HOBt) | Live-cell imaging, studying protein dynamics |
| BODIPY | Carboxylic Acid | Amide coupling | Membrane transport studies, long-term imaging |
| Benzothiazole | Phenyl Ring (via hydroxyl) or Carboxylic Acid | Ether linkage or Amide coupling | Fluorescent probes and sensors |
| Rhodamine | Carboxylic Acid | Amide coupling | Flow cytometry, high-content screening |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for Boc-2-hydroxy-D-phenylalanine, and how do reaction conditions influence yield and stereochemical purity?
- Methodological Answer : The synthesis typically involves protecting the amino group of D-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by regioselective hydroxylation at the 2-position. Key steps include:
- Protection : Use Boc anhydride in a basic aqueous solution (e.g., NaHCO₃) to protect the amine .
- Hydroxylation : Employ electrophilic aromatic substitution or enzymatic methods to introduce the hydroxyl group, with careful pH control to avoid racemization .
- Purification : Reverse-phase HPLC or recrystallization ensures ≥95% purity, validated by NMR and optical rotation measurements .
Q. Which analytical techniques are most reliable for confirming the stereochemical integrity of this compound?
- Methodological Answer :
- Chiroptical Analysis : Circular dichroism (CD) spectroscopy detects deviations in the D-configuration by comparing spectra to known enantiomeric standards .
- NMR Spectroscopy : NOESY or ROESY experiments identify spatial interactions between the hydroxyl group and adjacent protons, confirming regiochemistry .
- HPLC with Chiral Columns : Baseline separation from L-enantiomers validates enantiomeric excess (>98% ee) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact (causes irritation per GHS Category 2) .
- Ventilation : Use fume hoods during weighing or solvent evaporation to avoid inhalation of fine particles (linked to respiratory toxicity) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) while minimizing side reactions?
- Methodological Answer :
- Activation Strategy : Use HATU or PyBOP with 1-hydroxy-7-azabenzotriazole (HOAt) to enhance coupling rates while suppressing racemization .
- Steric Hindrance Mitigation : Pre-activate the amino acid in DMF/DCM (1:3) for 5 minutes before adding to the resin-bound peptide .
- Monitoring : Track coupling completion via Kaiser test or FTIR for unreacted amines .
Q. What experimental approaches resolve contradictions in reported bioactivity data for peptides containing this compound?
- Methodological Answer :
- Source Verification : Cross-check the compound’s stereochemical purity (e.g., via CD or X-ray crystallography) to rule out batch variability .
- Assay Standardization : Replicate assays under controlled conditions (pH 7.4, 37°C) to isolate confounding factors like solvent polarity .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d) to assess effect size consistency .
Q. How does the 2-hydroxy substituent influence the conformational stability of peptides incorporating this compound?
- Methodological Answer :
- Computational Modeling : Perform MD simulations (e.g., AMBER or CHARMM) to analyze hydrogen bonding between the hydroxyl group and backbone amides .
- Experimental Validation : Use CD spectroscopy to detect β-turn or α-helix stabilization in model peptides .
- Thermodynamic Studies : Measure ΔG of folding via urea denaturation assays to quantify stability changes .
Methodological Considerations for Research Design
Q. What criteria should guide the selection of this compound in peptide-based drug discovery projects?
- Answer : Apply the FINER framework:
- Feasibility : Assess synthetic accessibility (≥80% yield) and compatibility with SPPS .
- Novelty : Target understudied applications (e.g., antimicrobial peptides) .
- Ethical/Relevance : Prioritize studies addressing resistance mechanisms or bioavailability challenges .
Q. How can researchers address gaps in ecological toxicity data for Boc-protected amino acids?
- Answer :
- In Silico Prediction : Use tools like ECOSAR to estimate aquatic toxicity based on logP and molecular weight .
- Microcosm Studies : Evaluate biodegradation in simulated freshwater systems with LC-MS monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
